molecular formula C10H7Cl2F3O2 B6158168 3-(3,5-dichlorophenyl)-4,4,4-trifluorobutanoic acid CAS No. 1368374-60-0

3-(3,5-dichlorophenyl)-4,4,4-trifluorobutanoic acid

Cat. No. B6158168
CAS RN: 1368374-60-0
M. Wt: 287.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dichlorophenyl)-4,4,4-trifluorobutanoic acid (3,5-DCP-TFA) is an organic compound that is used in a variety of scientific research applications. It is a small molecule that can be easily synthesized and used as a reagent in organic synthesis. 3,5-DCP-TFA is a useful compound due to its ability to interact with a variety of molecules, its stability in solution, and its low toxicity. It is used in a variety of biochemical and physiological research applications, including enzyme inhibition studies, drug delivery, and drug metabolism studies.

Scientific Research Applications

3-(3,5-dichlorophenyl)-4,4,4-trifluorobutanoic acid is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a drug delivery vehicle. In addition, 3-(3,5-dichlorophenyl)-4,4,4-trifluorobutanoic acid has been used in drug metabolism studies, as it is known to interact with a variety of drugs. It has also been used in biochemical and physiological studies, as it can interact with a variety of molecules and is stable in solution.

Mechanism of Action

3-(3,5-dichlorophenyl)-4,4,4-trifluorobutanoic acid is known to interact with a variety of molecules, including proteins and other small molecules. It has been shown to inhibit enzymes, such as cytochrome P450 and other drug metabolizing enzymes. It has also been shown to interact with drugs, such as antibiotics and antivirals, and to form stable complexes with them. In addition, 3-(3,5-dichlorophenyl)-4,4,4-trifluorobutanoic acid has been shown to interact with other small molecules, such as amino acids and nucleotides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,5-dichlorophenyl)-4,4,4-trifluorobutanoic acid are not fully understood. However, it has been shown to interact with a variety of molecules, including proteins, drugs, and other small molecules. It has been shown to inhibit enzymes, such as cytochrome P450 and other drug metabolizing enzymes, and to form stable complexes with drugs. In addition, it has been shown to interact with other small molecules, such as amino acids and nucleotides.

Advantages and Limitations for Lab Experiments

The main advantages of using 3-(3,5-dichlorophenyl)-4,4,4-trifluorobutanoic acid in lab experiments are its low toxicity, its stability in solution, and its ability to interact with a variety of molecules. In addition, 3-(3,5-dichlorophenyl)-4,4,4-trifluorobutanoic acid can be easily synthesized and is relatively inexpensive. The main limitation of using 3-(3,5-dichlorophenyl)-4,4,4-trifluorobutanoic acid in lab experiments is that its biochemical and physiological effects are not fully understood.

Future Directions

The future directions for research on 3-(3,5-dichlorophenyl)-4,4,4-trifluorobutanoic acid include further studies on its biochemical and physiological effects, as well as its potential applications in drug delivery and drug metabolism. In addition, further research is needed to understand its mechanism of action and its interactions with other molecules. Finally, further research is needed to identify new uses for 3-(3,5-dichlorophenyl)-4,4,4-trifluorobutanoic acid in organic synthesis and other scientific research applications.

Synthesis Methods

3-(3,5-dichlorophenyl)-4,4,4-trifluorobutanoic acid can be synthesized by the reaction of 3,5-dichlorophenol with trifluoroacetic anhydride in the presence of a base, such as pyridine. The reaction is carried out in an inert atmosphere, such as nitrogen, and the product is isolated by extraction with ether. The reaction proceeds in high yield and the product is a white solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,5-dichlorophenyl)-4,4,4-trifluorobutanoic acid involves the introduction of a dichlorophenyl group and a trifluorobutanoic acid group onto a suitable starting material.", "Starting Materials": [ "3,5-dichlorophenol", "4,4,4-trifluorobutanoic acid", "thionyl chloride", "phosphorus pentachloride", "dimethylformamide", "triethylamine", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "magnesium", "ethyl bromide" ], "Reaction": [ "The first step involves the conversion of 3,5-dichlorophenol to 3,5-dichlorophenyl magnesium bromide using magnesium and ethyl bromide in diethyl ether.", "The second step involves the reaction of 3,5-dichlorophenyl magnesium bromide with 4,4,4-trifluorobutanoic acid in the presence of dry dimethylformamide and triethylamine to form 3-(3,5-dichlorophenyl)-4,4,4-trifluorobutanoic acid.", "The third step involves the purification of the product using a mixture of hydrochloric acid and diethyl ether.", "The fourth step involves the neutralization of the product using sodium bicarbonate.", "The final step involves the recrystallization of the product from a suitable solvent." ] }

CAS RN

1368374-60-0

Molecular Formula

C10H7Cl2F3O2

Molecular Weight

287.1

Purity

0

Origin of Product

United States

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